1-(4-Acetyl-2-fluorophenyl)ethan-1-one
Description
1-(4-Acetyl-2-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with an acetyl group at the para position and a fluorine atom at the ortho position. The acetyl group enhances electrophilicity at the carbonyl carbon, making it a candidate for nucleophilic addition reactions, while the fluorine atom modulates aromatic ring electronics and lipophilicity .
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-(4-acetyl-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H9FO2/c1-6(12)8-3-4-9(7(2)13)10(11)5-8/h3-5H,1-2H3 |
InChI Key |
UICITWJRTBQPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Acetyl-2-fluorophenyl)ethan-1-one with structurally related ethanone derivatives, focusing on substituent effects, synthesis methods, and inferred properties.
Structural Analogues and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups (EWGs): The acetyl and fluorine substituents in the target compound enhance electrophilicity compared to simpler analogues like 1-(4-fluorophenyl)ethan-1-one. This property is critical in reactions such as nucleophilic acyl substitutions or condensations .
- Heterocyclic Derivatives: Compounds fused with benzimidazole (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one) exhibit improved hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors .
- Solubility and Bioavailability: The incorporation of piperazine (e.g., 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one) increases solubility in polar solvents, a desirable trait for CNS-active drugs .
Pharmacological Potential
- While direct biological data for this compound are lacking, structurally related compounds demonstrate diverse activities: Antibacterial: Imidazole- and indole-containing ethanones show activity against Gram-positive bacteria . CNS Modulation: Piperazine derivatives are explored as MAO-B/AChE inhibitors for neurodegenerative diseases . Anticancer: Fluorene-based ethanones (e.g., ) are studied for their planar aromatic systems, which may intercalate DNA .
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